![molecular formula C24H20Cl2N4O2 B3842127 N'~1~,N'~4~-bis[1-(4-chlorophenyl)ethylidene]terephthalohydrazide](/img/structure/B3842127.png)
N'~1~,N'~4~-bis[1-(4-chlorophenyl)ethylidene]terephthalohydrazide
Overview
Description
N'~1~,N'~4~-bis[1-(4-chlorophenyl)ethylidene]terephthalohydrazide, commonly known as TTH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TTH belongs to the class of hydrazones and is a derivative of terephthalic acid.
Scientific Research Applications
TTH has shown potential therapeutic applications in various scientific research fields, including cancer treatment, antimicrobial activity, and neuroprotection. In cancer treatment, TTH has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. TTH has also shown antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, TTH has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mechanism of Action
The mechanism of action of TTH is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. TTH has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
TTH has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. TTH has also been found to have antimicrobial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of TTH is its potential therapeutic applications in various scientific research fields, including cancer treatment, antimicrobial activity, and neuroprotection. However, TTH also has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for TTH research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other scientific research fields, and the identification of its molecular targets and mechanisms of action. Additionally, the development of TTH derivatives with improved solubility and reduced toxicity could lead to the development of more effective TTH-based therapies.
properties
IUPAC Name |
1-N,4-N-bis[(E)-1-(4-chlorophenyl)ethylideneamino]benzene-1,4-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N4O2/c1-15(17-7-11-21(25)12-8-17)27-29-23(31)19-3-5-20(6-4-19)24(32)30-28-16(2)18-9-13-22(26)14-10-18/h3-14H,1-2H3,(H,29,31)(H,30,32)/b27-15+,28-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZSIWSDEHCZLC-DPCVLPDWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)C(=O)NN=C(C)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)C(=O)N/N=C(/C2=CC=C(C=C2)Cl)\C)/C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-N,4-N-bis[(E)-1-(4-chlorophenyl)ethylideneamino]benzene-1,4-dicarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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